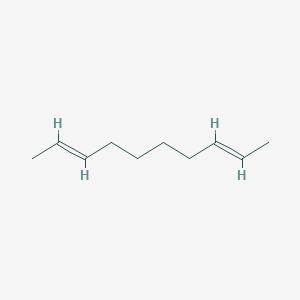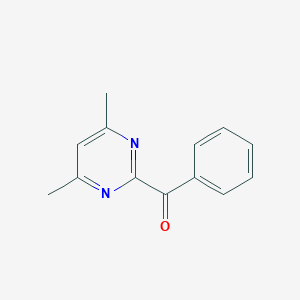
3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid
Vue d'ensemble
Description
“3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid” is a chemical compound with the CAS Number: 73490-39-8 . It has a molecular weight of 194.19 . The IUPAC name for this compound is (2E)-3-(4-hydroxy-2-methoxyphenyl)-2-propenoic acid .
Molecular Structure Analysis
The InChI code for “3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid” is 1S/C10H10O4/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid” include a molecular weight of 194.19 . More detailed properties like melting point, boiling point, etc., were not found in the web search results.Applications De Recherche Scientifique
Structural Characterization and Properties
3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid and its derivatives are characterized using various techniques such as X-ray crystallography, spectroscopy, and quantum chemical calculations. These studies provide insights into their molecular structure, including intramolecular and intermolecular interactions, which contribute to the stabilization and physical properties of these compounds. Such structural investigations are crucial for understanding the chemical and physical behavior of these compounds in various applications (Venkatesan et al., 2016).
Antioxidant Properties
Derivatives of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, such as hydroxycinnamic acid derivatives, demonstrate significant antioxidant properties. These properties are explored through density-functional-theory (DFT) method calculations and experimental observations. Understanding the antioxidant mechanism of these compounds is valuable for the development of novel antioxidants in various fields, including food preservation and medicine (Kong et al., 2004).
Application in Antimicrobial Activity
Certain esters derived from 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid exhibit antimicrobial activities. These compounds are tested against various microbial strains to evaluate their efficacy. Such research is critical in the search for new antimicrobial agents, especially in the context of increasing antibiotic resistance (Rauf & Parveen, 2005).
Pharmaceutical and Bioactive Research
The compound and its derivatives are also investigated for their potential in pharmaceutical applications. For example, studies on the synthesis and reactions of derivatives explore their utility as intermediates in the synthesis of more complex bioactive molecules. This research is pivotal in drug discovery and the development of new therapeutic agents (Pimenova et al., 2003).
Material Science and Liquid Crystal Technology
Derivatives of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid are utilized in material science, particularly in the development of photoalignment materials for liquid crystal displays (LCDs). These studies demonstrate how chemical modifications of the compound can impact the performance and efficiency of LCD technologies (Hegde et al., 2013).
Propriétés
IUPAC Name |
3-(2-hydroxy-4-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2-6,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNVEOZIOFMENG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610169 | |
| Record name | 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid | |
CAS RN |
16202-50-9 | |
| Record name | 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

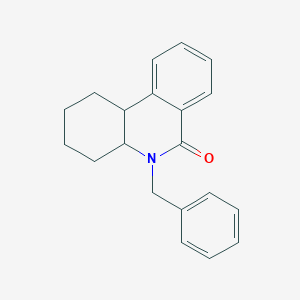
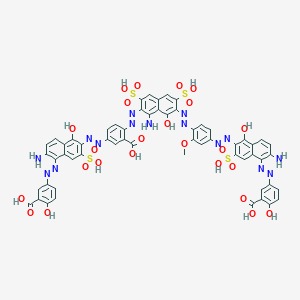
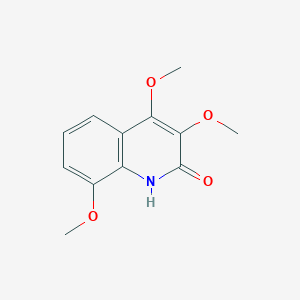
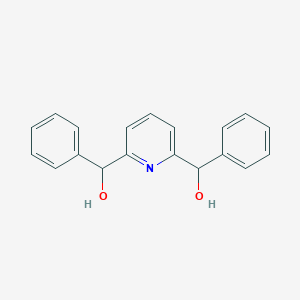
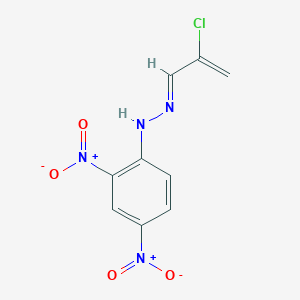

![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)
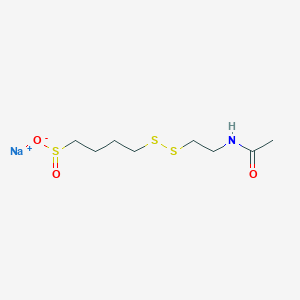

![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)
